8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl group.
Introduction of the fluorophenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a fluorophenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Cyclization and formation of the thiadiazine ring: This step involves the reaction of the intermediate with a suitable thiadiazine precursor under acidic or basic conditions to form the desired ring structure.
Introduction of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(benzyloxy)phenyl]-3-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-[4-(benzyloxy)phenyl]-3-(2-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts unique electronic properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C27H22FN3O2S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-oxo-8-(4-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C27H22FN3O2S/c28-24-8-4-5-9-25(24)30-17-31-26(32)14-22(23(15-29)27(31)34-18-30)20-10-12-21(13-11-20)33-16-19-6-2-1-3-7-19/h1-13,22H,14,16-18H2 |
InChI Key |
GHVBLPDMJYFEFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=CC=C3F)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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